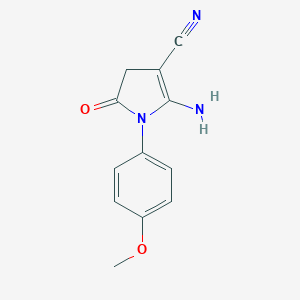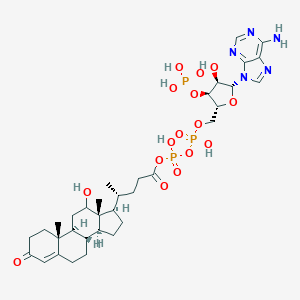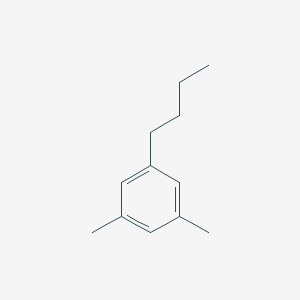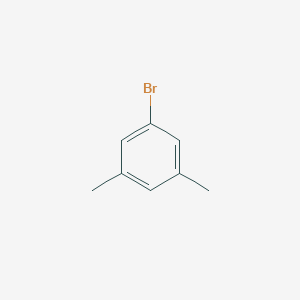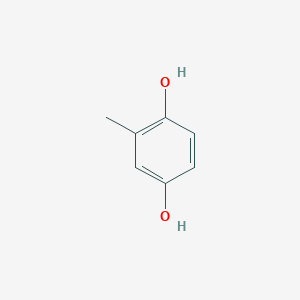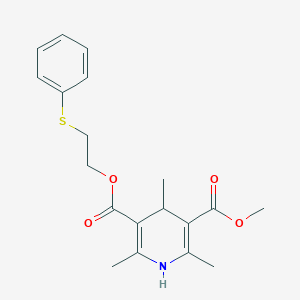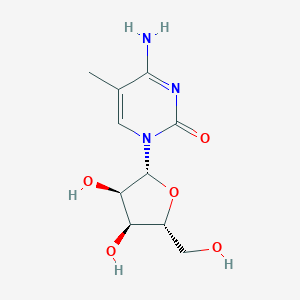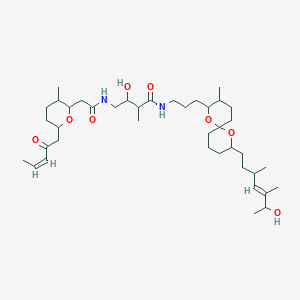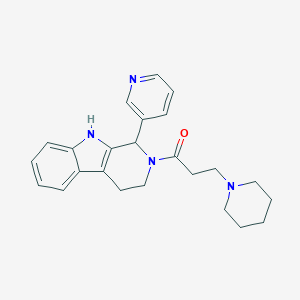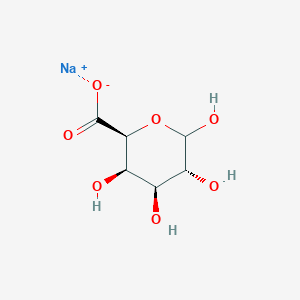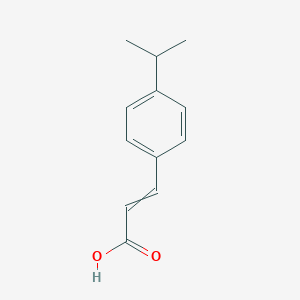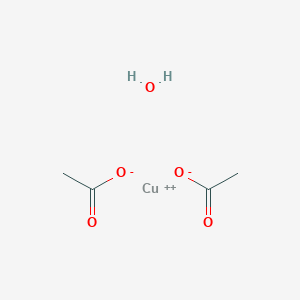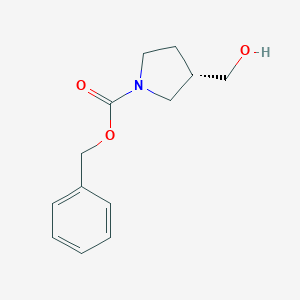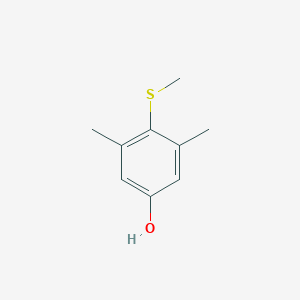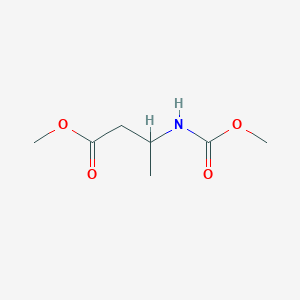
Methyl 3-(methoxycarbonylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methoxycarbonylamino)butanoate, also known as MMB, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of butanoic acid and is commonly used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(methoxycarbonylamino)butanoate has been studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Methyl 3-(methoxycarbonylamino)butanoate has also been studied for its potential use as a reaction intermediate in organic synthesis. Additionally, Methyl 3-(methoxycarbonylamino)butanoate has been used as a starting material for the synthesis of other compounds, such as amino acids and peptides.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. This mechanism of action has been studied extensively and has been found to be effective against a wide range of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant toxicological effects on humans or animals. It is rapidly metabolized in the body and is excreted in the urine. Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant effects on blood pressure, heart rate, or respiratory rate. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(methoxycarbonylamino)butanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, Methyl 3-(methoxycarbonylamino)butanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 3-(methoxycarbonylamino)butanoate can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(methoxycarbonylamino)butanoate. One potential area of research is the development of new antimicrobial agents based on the structure of Methyl 3-(methoxycarbonylamino)butanoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate and its biochemical and physiological effects. Finally, there is potential for the development of new synthetic methods for the production of Methyl 3-(methoxycarbonylamino)butanoate and its derivatives.
Conclusion:
In conclusion, Methyl 3-(methoxycarbonylamino)butanoate is a chemical compound that has been widely studied for its potential applications in various fields of science. It is synthesized through the reaction of butanoic acid with methanol and ethyl chloroformate, followed by reaction with ammonia. Methyl 3-(methoxycarbonylamino)butanoate has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Its mechanism of action is believed to involve the disruption of cell membranes in microorganisms. Methyl 3-(methoxycarbonylamino)butanoate has no significant toxicological effects on humans or animals and has several advantages for use in lab experiments. Further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of Methyl 3-(methoxycarbonylamino)butanoate involves the reaction of butanoic acid with methanol and ethyl chloroformate. The resulting compound is then reacted with ammonia to yield Methyl 3-(methoxycarbonylamino)butanoate. This synthesis method has been extensively studied and optimized to yield high purity and yield of Methyl 3-(methoxycarbonylamino)butanoate.
Propiedades
Número CAS |
116173-72-9 |
|---|---|
Nombre del producto |
Methyl 3-(methoxycarbonylamino)butanoate |
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
methyl 3-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10) |
Clave InChI |
SQEMIAJIDMEGQR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)NC(=O)OC |
SMILES canónico |
CC(CC(=O)OC)NC(=O)OC |
Sinónimos |
Butanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



